molecular formula C14H15ClF3N3O3 B11535986 (3E)-N-[2-chloro-5-(trifluoromethyl)phenyl]-3-[2-(methoxyacetyl)hydrazinylidene]butanamide

(3E)-N-[2-chloro-5-(trifluoromethyl)phenyl]-3-[2-(methoxyacetyl)hydrazinylidene]butanamide

Cat. No.: B11535986
M. Wt: 365.73 g/mol
InChI Key: GMLPJBBBWLJETE-DNTJNYDQSA-N
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Description

(3E)-N-[2-CHLORO-5-(TRIFLUOROMETHYL)PHENYL]-3-[(2-METHOXYACETAMIDO)IMINO]BUTANAMIDE is a synthetic organic compound characterized by its complex structure and unique chemical properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3E)-N-[2-CHLORO-5-(TRIFLUOROMETHYL)PHENYL]-3-[(2-METHOXYACETAMIDO)IMINO]BUTANAMIDE typically involves multiple steps, including the introduction of the chloro and trifluoromethyl groups, followed by the formation of the butanamide structure. Common synthetic routes may include:

    Halogenation: Introduction of the chloro group using reagents like thionyl chloride or phosphorus pentachloride.

    Trifluoromethylation: Incorporation of the trifluoromethyl group using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonic acid.

    Amidation: Formation of the butanamide structure through the reaction of an amine with an acyl chloride or anhydride.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(3E)-N-[2-CHLORO-5-(TRIFLUOROMETHYL)PHENYL]-3-[(2-METHOXYACETAMIDO)IMINO]BUTANAMIDE undergoes various chemical reactions, including:

    Oxidation: Reaction with oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reaction with reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions with reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Typically carried out in acidic or basic conditions, depending on the oxidizing agent used.

    Reduction: Often performed in anhydrous solvents under inert atmosphere to prevent side reactions.

    Substitution: Conducted in polar aprotic solvents like dimethyl sulfoxide or acetonitrile to facilitate the nucleophilic attack.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction can produce amines or alcohols.

Scientific Research Applications

(3E)-N-[2-CHLORO-5-(TRIFLUOROMETHYL)PHENYL]-3-[(2-METHOXYACETAMIDO)IMINO]BUTANAMIDE has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its therapeutic potential in treating various diseases due to its unique chemical properties.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of (3E)-N-[2-CHLORO-5-(TRIFLUOROMETHYL)PHENYL]-3-[(2-METHOXYACETAMIDO)IMINO]BUTANAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its binding affinity and specificity are crucial to understanding its full mechanism of action.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(3E)-N-[2-CHLORO-5-(TRIFLUOROMETHYL)PHENYL]-3-[(2-METHOXYACETAMIDO)IMINO]BUTANAMIDE stands out due to its trifluoromethyl group, which imparts unique chemical stability and reactivity. This makes it a valuable compound for various applications, distinguishing it from other similar compounds.

Properties

Molecular Formula

C14H15ClF3N3O3

Molecular Weight

365.73 g/mol

IUPAC Name

(3E)-N-[2-chloro-5-(trifluoromethyl)phenyl]-3-[(2-methoxyacetyl)hydrazinylidene]butanamide

InChI

InChI=1S/C14H15ClF3N3O3/c1-8(20-21-13(23)7-24-2)5-12(22)19-11-6-9(14(16,17)18)3-4-10(11)15/h3-4,6H,5,7H2,1-2H3,(H,19,22)(H,21,23)/b20-8+

InChI Key

GMLPJBBBWLJETE-DNTJNYDQSA-N

Isomeric SMILES

C/C(=N\NC(=O)COC)/CC(=O)NC1=C(C=CC(=C1)C(F)(F)F)Cl

Canonical SMILES

CC(=NNC(=O)COC)CC(=O)NC1=C(C=CC(=C1)C(F)(F)F)Cl

Origin of Product

United States

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